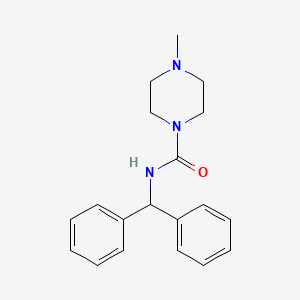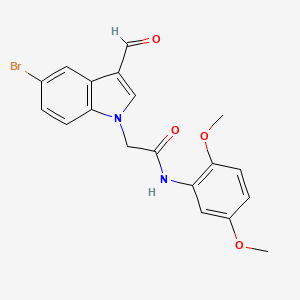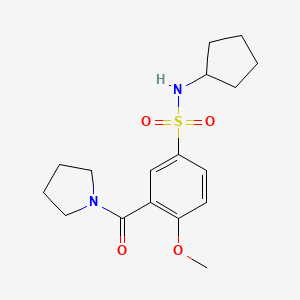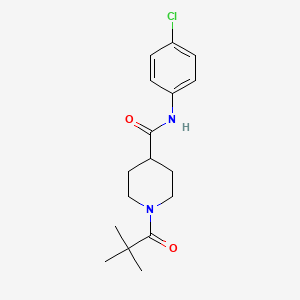![molecular formula C18H24N4O2S B4736488 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4736488.png)
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide
描述
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DMXAA and has been studied extensively for its anti-tumor properties.
作用机制
The exact mechanism of action of DMXAA is not fully understood. However, studies have shown that DMXAA activates the immune system by inducing the production of cytokines, which are signaling molecules that play a crucial role in the immune response. DMXAA also inhibits the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of new blood vessels.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that DMXAA can induce the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). DMXAA has also been shown to inhibit the production of VEGF and basic fibroblast growth factor (bFGF), which are proteins that promote the growth of new blood vessels.
实验室实验的优点和局限性
DMXAA has a number of advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. DMXAA is also stable under a wide range of conditions, which makes it suitable for a variety of experiments. However, DMXAA has some limitations for lab experiments. It can be difficult to dissolve in some solvents, which can make it challenging to work with. Additionally, DMXAA can be toxic to some cell types, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for research on DMXAA. One area of interest is the development of new methods for synthesizing DMXAA that are more efficient and cost-effective. Another area of interest is the development of new therapeutic applications for DMXAA, such as its use in combination with other drugs to treat cancer. Additionally, there is ongoing research on the potential use of DMXAA as a diagnostic tool for cancer, as it has been shown to selectively accumulate in tumor tissue.
科学研究应用
DMXAA has been extensively studied for its potential anti-tumor properties. In vitro studies have shown that DMXAA has the ability to induce apoptosis in cancer cells by activating the immune system and inhibiting tumor growth. DMXAA has also been shown to have anti-angiogenic properties, which means that it can prevent the formation of new blood vessels that are required for tumor growth.
属性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-13-14(2)25-18(19-13)20-17(23)12-21-8-10-22(11-9-21)15-4-6-16(24-3)7-5-15/h4-7H,8-12H2,1-3H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALVQJMRBYNDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4736415.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4736418.png)
![1-(4-methylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4736425.png)




![2-fluorobenzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B4736474.png)

![methyl {6-chloro-4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}acetate](/img/structure/B4736485.png)

![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4736499.png)
![2-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}isoxazolidine](/img/structure/B4736512.png)